- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives Catalyzed by Reusable, Polystyrene-Supported Chiral N-Salicylidene Oxidovanadium tert-Leucinates, Advanced Synthesis & Catalysis, 2011, 353(8), 1234-1240

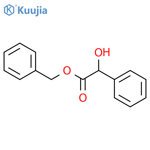

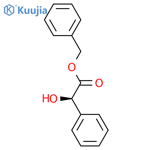

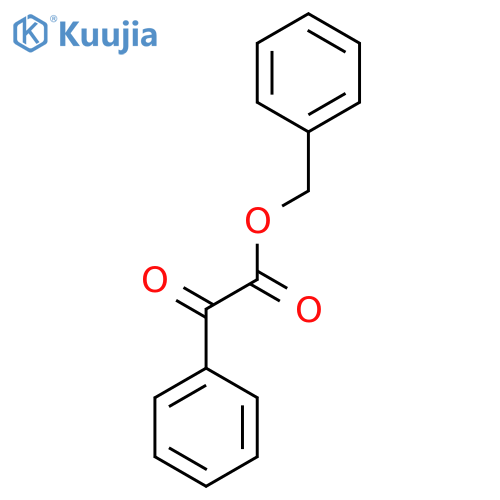

Cas no 62977-82-6 (Benzeneacetic acid, a-oxo-, phenylmethyl ester)

62977-82-6 structure

Produktname:Benzeneacetic acid, a-oxo-, phenylmethyl ester

CAS-Nr.:62977-82-6

MF:C15H12O3

MW:240.25398

CID:427899

Benzeneacetic acid, a-oxo-, phenylmethyl ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Benzeneacetic acid, a-oxo-, phenylmethyl ester

-

Benzeneacetic acid, a-oxo-, phenylmethyl ester Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-(1H-1,2,3-triazol-5-ylmeth… (polystyrene-supported) Solvents: Chloroform ; 34 h, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ; 15 s, 15 torr, rt

1.2 Reagents: Oxygen Solvents: Toluene ; 14.5 h, rt

1.2 Reagents: Oxygen Solvents: Toluene ; 14.5 h, rt

Referenz

- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives by C4-Symmetric, Vanadate-Centered, Tetrakisvanadyl(V) Clusters Derived from N-Salicylidene-α-aminocarboxylates, Journal of Organic Chemistry, 2007, 72(22), 8175-8185

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ; 14.5 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amides, Proceedings of the National Academy of Sciences of the United States of America, 2006, 103(10), 3522-3527

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: [1,1′-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)-4′-ethenyl-5-[[[(1S)-1-(hydroxymethy… (vanadyl complexes) Solvents: Acetone ; 18 h, 1 atm, rt

Referenz

- Polymer and silica supported tridentate Schiff base vanadium catalysts for the asymmetric oxidation of ethyl mandelate - activity, stability and recyclability, Advanced Synthesis & Catalysis, 2008, 350(17), 2823-2834

Benzeneacetic acid, a-oxo-, phenylmethyl ester Raw materials

Benzeneacetic acid, a-oxo-, phenylmethyl ester Preparation Products

Benzeneacetic acid, a-oxo-, phenylmethyl ester Verwandte Literatur

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

5. Book reviews

62977-82-6 (Benzeneacetic acid, a-oxo-, phenylmethyl ester) Verwandte Produkte

- 100117-62-2(Ethyl 3,5-dimethylbenzoylformate)

- 62936-36-1(ETHYL 4-ETHYLBENZOYLFORMATE)

- 66644-68-6(Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester)

- 5524-56-1(ethyl 2-(4-methylphenyl)-2-oxoacetate)

- 1603-79-8(Ethyl benzoylformate)

- 1934379-90-4(4-methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde)

- 1805366-59-9(4-Chloro-3-(difluoromethyl)-6-fluoropyridine-2-carboxylic acid)

- 700851-16-7(N-(2,5-dichlorophenyl)-2-4-(furan-2-carbonyl)piperazin-1-ylacetamide)

- 30459-17-7(1-[4-(trifluoromethyl)phenyl]piperazine)

- 346446-20-6(6-(2-Fluoroanilino)carbonyl-3-cyclohexene-1-carboxylic acid)

Empfohlene Lieferanten

Shanghai Jinhuan Chemical CO., LTD.

Gold Mitglied

CN Lieferant

Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

上海贤鼎生物科技有限公司

Gold Mitglied

CN Lieferant

Großmenge

Nanjing jingzhu bio-technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge